6-(4-Chloro-2-fluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a chlorofluorophenyl and pyridyl substituent. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The chlorofluorophenyl and pyridyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Bromophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(4-Chloro-2-fluorophenyl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazolo[3,4-b][1,3,4]thiadiazole core imparts distinct properties that may not be observed in similar compounds with different substituents.
Properties
Molecular Formula |
C14H7ClFN5S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-(4-chloro-2-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7ClFN5S/c15-8-4-5-9(10(16)7-8)13-20-21-12(18-19-14(21)22-13)11-3-1-2-6-17-11/h1-7H |
InChI Key |
NSIDNAANHVDRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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